Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-
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Overview
Description
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is a complex organic compound characterized by the presence of pyridine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring through radical intermediates . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Another compound with trifluoromethyl groups, used in organic synthesis.
Tetraphenylethene-based Schiff base: Exhibits different photochromic and fluorescence properties.
Uniqueness
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is unique due to its specific structural arrangement and the presence of both pyridine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
116579-42-1 |
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Molecular Formula |
C20H13F6NO |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H13F6NO/c1-28-16-10-17(12-5-7-14(8-6-12)19(21,22)23)27-18(11-16)13-3-2-4-15(9-13)20(24,25)26/h2-11H,1H3 |
InChI Key |
LJLUDPHMJHTYMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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